molecular formula C10H13N3O2 B2783916 6-(Dimethoxymethyl)-1H-indazol-3-amine CAS No. 1864051-92-2

6-(Dimethoxymethyl)-1H-indazol-3-amine

Cat. No. B2783916
CAS RN: 1864051-92-2
M. Wt: 207.233
InChI Key: FJPVZIUSZGCCMD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS Registry Numbers®. It also includes the compound’s appearance and state under standard conditions .


Synthesis Analysis

Synthesis analysis involves understanding the methods and reactions used to create the compound. This often involves various chemical reactions, catalysts, and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as thermal analysis, dynamic mechanical analysis, and various spectroscopic methods are often used .

Scientific Research Applications

Anticancer Agent Development

6-(Dimethoxymethyl)-1H-indazol-3-amine: has been identified as a potential building block in the synthesis of compounds with selective antitumor activity . Researchers have explored its use in creating bifunctional dihetarylmethanes and dibenzoxanthenes, which show promise in inducing cell apoptosis and inhibiting glycolysis in cancer cells .

Skincare and Cosmetics

In the realm of skincare, the compound has been investigated for its role in formulations that utilize natural antioxidants from plant extracts . While not directly used, derivatives of this compound may contribute to the antioxidant properties of skincare products .

Tyrosinase Inhibition

The compound’s derivatives have been studied for their tyrosinase inhibitory activity, which is significant in the treatment of hyperpigmentation disorders . This application is particularly relevant in the development of skin lightening agents and cosmetics .

Analgesic Formulations

In pharmacology, derivatives of 6-(Dimethoxymethyl)-1H-indazol-3-amine are being examined for their potential use in analgesic formulations . These derivatives could play a role in the development of new pain management medications, offering alternatives to traditional drugs .

Chemical Synthesis

This compound is also a valuable intermediate in chemical synthesis processes. It has been utilized in the production of dimethoxymethane, a synthetic fuel, and in the synthesis of various organic compounds, showcasing its versatility in industrial chemistry .

Biochemical Research

In biochemical studies, 6-(Dimethoxymethyl)-1H-indazol-3-amine and its analogs are being explored for their interactions with biological molecules. This research could lead to a better understanding of cellular processes and the development of biochemical tools .

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds and refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting certain enzymes, or other biochemical interactions .

Safety and Hazards

The safety and hazards of a compound are typically determined through toxicological studies and are often summarized in a material safety data sheet (MSDS). This includes information on the compound’s flammability, reactivity, health hazards, and safe handling procedures .

properties

IUPAC Name

6-(dimethoxymethyl)-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-14-10(15-2)6-3-4-7-8(5-6)12-13-9(7)11/h3-5,10H,1-2H3,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPVZIUSZGCCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=C1)C(=NN2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethoxymethyl)-1H-indazol-3-amine

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